molecular formula C17H19FN2O3S2 B2506562 N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-70-8

N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2506562
CAS No.: 1105235-70-8
M. Wt: 382.47
InChI Key: UUNQFJGBTYWZLE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a fluorophenyl group, a thiophenylsulfonyl group, and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophenylsulfonyl Group: The thiophenylsulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • N-(3-bromophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • N-(3-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-(3-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c18-13-5-3-6-14(11-13)19-16(21)12-15-7-1-2-9-20(15)25(22,23)17-8-4-10-24-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNQFJGBTYWZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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